

Kisspeptin 234 TFA: An Examination of On-Target Potency and Off-Target Profile

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Compound of Interest		
Compound Name:	Kisspeptin 234 TFA	
Cat. No.:	B15608856	Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological tool is paramount. This guide provides a comparative analysis of **Kisspeptin 234 TFA**, a synthetic decapeptide antagonist of the kisspeptin receptor (KISS1R, also known as GPR54), with a focus on its off-target effects based on available experimental data.

Kisspeptin 234 TFA has emerged as a valuable tool for investigating the physiological roles of the kisspeptin signaling pathway, a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.[1] Its utility, however, is intrinsically linked to its selectivity for the KISS1 receptor. This guide synthesizes published data to evaluate the off-target binding potential of **Kisspeptin 234 TFA** and compares it with other relevant compounds.

On-Target and Off-Target Binding Profile

Kisspeptin 234 is a potent antagonist of the human KISS1 receptor. Its primary mechanism of action is the inhibition of kisspeptin-10-stimulated inositol phosphate (IP) production, a key downstream signaling event following receptor activation.[2]

Crucially for its use in reproductive endocrinology research, Kisspeptin 234 has been shown to be highly selective for the KISS1 receptor over other key receptors in the HPG axis. A key study demonstrated that Peptide 234 did not bind to either the gonadotropin-releasing hormone (GnRH) receptor or the luteinizing hormone (LH) receptor, indicating a favorable off-target profile within its primary field of study.



However, a comprehensive screening of **Kisspeptin 234 TFA** against a broad panel of other G-protein coupled receptors (GPCRs) and other protein targets is not publicly available in the reviewed literature. While its specificity against GnRH and LH receptors is a strong indicator of its utility, researchers should be aware that its interaction with other receptors has not been extensively characterized. Peptide-based therapeutics, in general, can be susceptible to off-target interactions, although their high affinity and specificity for their primary target often mitigate this.

Compoun d	Target Receptor	Agonist/A ntagonist	IC50 / EC50 (nM)	Off-Target Receptor s Tested	Off-Target Activity	Referenc e
Kisspeptin 234 TFA	KISS1R (GPR54)	Antagonist	7	GnRH Receptor, LH Receptor	No binding observed	Roseweir et al., 2009
Kisspeptin- 10	KISS1R (GPR54)	Agonist	~1-10 (EC50)	Not specified in comparativ e studies	Not specified in comparativ e studies	Various
TAK-448	KISS1R (GPR54)	Agonist	Not specified	Not specified	Not specified	[3]

Experimental Methodologies

The determination of Kisspeptin 234's antagonist activity and selectivity was primarily conducted through in vitro functional assays.

Inositol Phosphate (IP) Accumulation Assay

This assay is a cornerstone for quantifying the antagonist properties of compounds targeting Gq-coupled receptors like KISS1R.

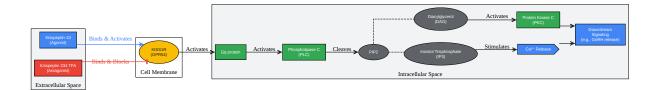
• Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human KISS1 receptor are cultured in appropriate media.



- Labeling: Cells are incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.
- Antagonist Incubation: The cells are pre-incubated with varying concentrations of Kisspeptin
 234 TFA for a defined period.
- Agonist Stimulation: Kisspeptin-10, the natural ligand for KISS1R, is then added to stimulate
 the receptor and induce the production of inositol phosphates.
- Extraction and Quantification: The reaction is stopped, and the accumulated [3H]inositol phosphates are extracted and separated using anion-exchange chromatography. The radioactivity is then measured using a scintillation counter.
- Data Analysis: The concentration-response curves are plotted, and the IC50 value (the
 concentration of antagonist that inhibits 50% of the agonist response) is calculated to
 determine the potency of Kisspeptin 234.

Signaling Pathways and Experimental Workflow

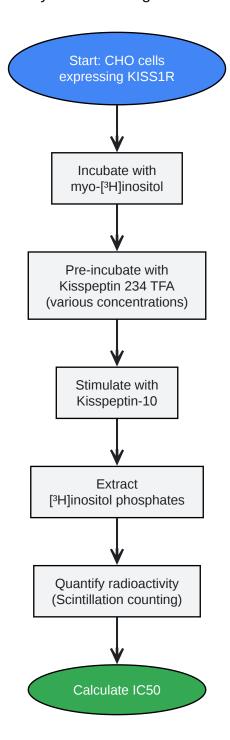
To visualize the mechanism of action and the experimental approach, the following diagrams are provided.



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Caption: Kisspeptin signaling pathway and the antagonistic action of **Kisspeptin 234 TFA**.



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